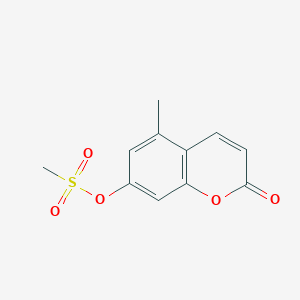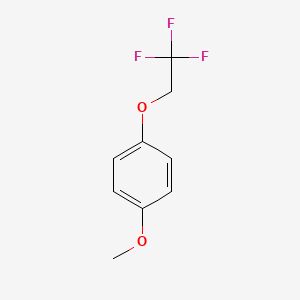
1-Methoxy-4-(2,2,2-trifluoroethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C9H9F3O2 It is characterized by the presence of a methoxy group and a trifluoroethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(2,2,2-trifluoroethoxy)benzene can be synthesized through the reaction of 2,2,2-trifluoroethanol with 2-iodoanisole. The reaction typically involves the use of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The methoxy and trifluoroethoxy groups can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include bromine, chlorine, and nitrating agents.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: Products include halogenated or nitrated derivatives of the original compound.
Oxidation and Reduction: Products can include alcohols, ketones, or other functionalized derivatives.
Scientific Research Applications
1-Methoxy-4-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(2,2,2-trifluoroethoxy)benzene involves its interaction with specific molecular targets. The methoxy and trifluoroethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
- 1-Methoxy-2-(2,2,2-trifluoroethoxy)benzene
- 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene
- 1-Chloromethyl-4-(2,2,2-trifluoroethoxy)benzene
Comparison: 1-Methoxy-4-(2,2,2-trifluoroethoxy)benzene is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, boiling points, and reactivity patterns .
Properties
CAS No. |
62158-88-7 |
|---|---|
Molecular Formula |
C9H9F3O2 |
Molecular Weight |
206.16 g/mol |
IUPAC Name |
1-methoxy-4-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C9H9F3O2/c1-13-7-2-4-8(5-3-7)14-6-9(10,11)12/h2-5H,6H2,1H3 |
InChI Key |
QWTRYAZYSSMPLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


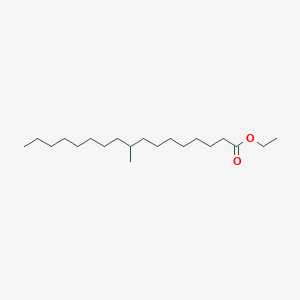
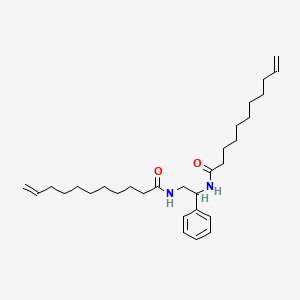
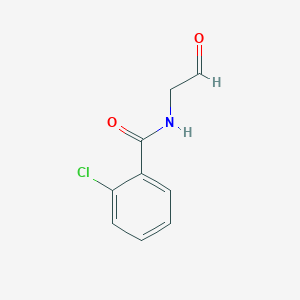
![6-[(4-Methoxyphenoxy)methyl]-4-phenylmorpholin-2-one](/img/structure/B14552844.png)
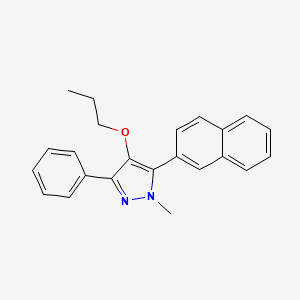
![Benzene, 1-bromo-4-[3-(4-methylphenyl)-1,2-propadienyl]-](/img/structure/B14552847.png)
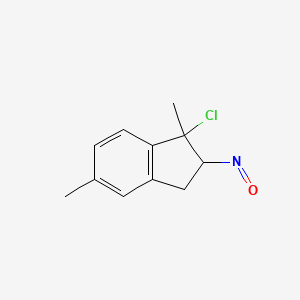

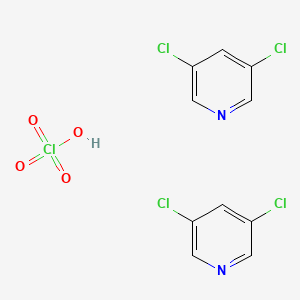
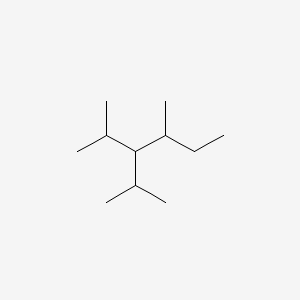
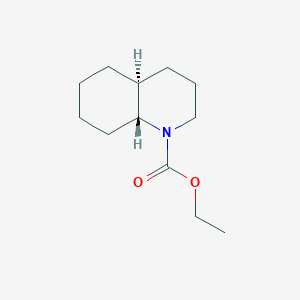
![2-{[5-(4-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide](/img/structure/B14552908.png)

